molecular formula C14H17N3O3S2 B2547030 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 300697-42-1

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2547030
CAS No.: 300697-42-1
M. Wt: 339.43
InChI Key: JPKFFDDYBRWXTM-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a high-value chemical probe for neuroscience and pharmacology research, identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonist . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily, a pentameric ligand-gated ion channel activated by zinc, copper, and protons, with physiological roles that are still being elucidated . This compound acts as a negative allosteric modulator (NAM), exhibiting noncompetitive antagonism of Zn²⁺-induced ZAC signaling and demonstrating state-dependent, use-dependent channel block . Functional characterization reveals it to be a roughly equipotent antagonist of Zn²⁺- and H⁺-evoked ZAC currents, as well as spontaneous ZAC activity . A key advantage of this N-(thiazol-2-yl)-benzamide analog is its notable selectivity. At concentrations effective for ZAC inhibition (IC₅₀ values in the low micromolar range for related analogs), it shows no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors, including 5-HT 3A , α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, and α1 glycine receptors . This makes it a superior pharmacological tool compared to non-selective agents like tubocurarine . As the first class of selective ZAC antagonists, this compound is essential for future explorations into the receptor's distribution and function in the brain, pancreas, placenta, and other tissues, and for investigating its potential therapeutic relevance . The product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKFFDDYBRWXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group. This intermediate is then reacted with 2-bromo-1,3-thiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide with structurally analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Notes Reference
This compound Diethylsulfamoyl, thiazol-2-yl 433.516 N/A (Baseline for comparison)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl, 4-nitrophenyl Not reported 119.09% activity in plant growth modulation (p < 0.05)
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamide (3a) Carbamothioyl, benzothiazole Not reported High bioactivity scores in GPCR ligand (0.43) and kinase inhibition (0.38) assays
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl 460.5 Increased molecular weight due to nitro group; potential enhanced reactivity
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Methylsulfanyl, pyridinyl Not reported Structural analog with sulfur-based substituent; possible redox activity

Key Observations

This compound exhibited 119.09% activity in plant growth assays, suggesting nitro-substituted derivatives may outperform non-nitrated analogs in specific applications. Replacement of the sulfamoyl group with a carbamothioyl moiety (as in N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide ) altered bioactivity profiles, with notable GPCR ligand and kinase inhibition scores. This highlights the importance of sulfur-containing groups in modulating target selectivity.

Molecular Weight and Solubility: The addition of a nitro group (e.g., in ) increases molecular weight from 433.5 to 460.5 g/mol, which may reduce solubility but enhance binding affinity through hydrophobic interactions. The methylsulfanyl group in introduces a lighter substituent (vs.

Pyridinyl derivatives may exhibit enhanced solubility due to the basic nitrogen, whereas nitrophenyl groups could improve electron-deficient character for enzyme inhibition.

Comparative SAR Insights :

  • Diethylsulfamoyl derivatives (e.g., ) demonstrate balanced electronic and steric effects, making them versatile scaffolds for further optimization.
  • Compounds with bulkier substituents (e.g., bis(2-methoxyethyl)sulfamoyl in ) show higher bioactivity but may face challenges in pharmacokinetics due to increased lipophilicity.

Biological Activity

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H17N3O3S2
  • CAS Number : 300697-42-1

The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : The reaction of benzoic acid with thionyl chloride forms benzoyl chloride, which is then reacted with ammonia to yield benzamide.
  • Introduction of the Diethylsulfamoyl Group : This is achieved by reacting the benzamide with diethylsulfamoyl chloride in the presence of a base.
  • Attachment of the Thiazolyl Group : The final step involves reacting the intermediate product with 2-aminothiazole under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These findings suggest that the compound could be developed as an effective antimicrobial agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can potentially lead to reduced inflammation in various conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes critical for microbial survival.
  • Anti-inflammatory Activity : It inhibits COX enzymes, thus reducing the production of pro-inflammatory mediators.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results showed that it effectively inhibited growth in multidrug-resistant strains, highlighting its potential as a treatment option in resistant infections.

Study on Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects using animal models. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Q & A

Q. What are the established synthetic routes for 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Sulfonylation : Introducing the diethylsulfamoyl group via reaction with sulfonyl chlorides under controlled pH (basic conditions) .
  • Amidation : Coupling the sulfonylated intermediate with a thiazol-2-amine derivative using coupling agents like EDCI or HOBt .
  • Optimization : Critical parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours). Catalysts such as DMAP may enhance yield .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm; thiazole carbons at δ 165–170 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (e.g., [M+H]+^+ at m/z ~407) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Enzyme Inhibition : The thiazole and sulfonamide moieties suggest interactions with enzymes like acetylcholinesterase (AChE) or kinases .
  • Anti-inflammatory Pathways : Analogous compounds inhibit NF-κB signaling, reducing pro-inflammatory cytokine production .
  • Antimicrobial Activity : Thiazole derivatives often disrupt bacterial cell wall synthesis or fungal ergosterol pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols (e.g., MIC for antimicrobial studies) against reference strains .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing diethylsulfamoyl with morpholine-sulfonamide) to isolate pharmacophoric groups .
  • Dose-Response Analysis : Use nonlinear regression to calculate EC50_{50}/IC50_{50} values, ensuring statistical power (n ≥ 3 replicates) .

Q. What computational strategies are effective for predicting binding modes or pharmacokinetics?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE (PDB ID: 4EY7). Focus on hydrogen bonding with the thiazole nitrogen and sulfonamide oxygen .
  • ADMET Prediction : Use SwissADME to assess logP (predicted ~3.2) and BBB permeability, critical for CNS-targeted applications .

Q. How can synthetic yields be improved without compromising purity?

  • Design of Experiments (DoE) : Apply factorial design to optimize solvent (e.g., acetonitrile vs. DCM), stoichiometry, and temperature .
  • Workflow Automation : Use flow chemistry for precise control of exothermic reactions (e.g., sulfonylation) .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC with C18 columns .

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

  • Substituent Scanning : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO2_2) at the benzamide para position .
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from crystallographic data .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the sulfonamide group) using MOE or Discovery Studio .

Q. How can stability under physiological conditions be evaluated?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via LC-MS .
  • Solubility Analysis : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Consider co-solvents (e.g., PEG 400) for poor solubility (<10 µg/mL) .

Q. What advanced techniques are used to study polymorphism or crystallinity?

  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions (e.g., Form I vs. Form II) .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect crystalline impurities .

Q. How can synergistic effects with other therapeutic agents be systematically explored?

  • Checkerboard Assay : Combine with known inhibitors (e.g., β-lactams for antimicrobial synergy) and calculate fractional inhibitory concentration indices (FICI) .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., apoptosis genes in cancer cells) .

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